molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No.: B1294546
CAS No.: 7027-11-4
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
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Description

3-Cyano-3,5,5-trimethylcyclohexanone is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171143. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Cyano-3,5,5-trimethylcyclohexanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism may lead to the production of reactive intermediates, which can further influence cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall function .

Properties

IUPAC Name

1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDFVIDVSCYKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029284
Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7027-11-4
Record name 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7027-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-3,5,5-trimethylcyclohexanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007027114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC171143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyano-3,5,5-trimethylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYANO-3,5,5-TRIMETHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IBM7D6DSA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

622 g (4.5 mol) of isophorone and 3.61 g (25.8 mmol) of 1,3-dimethylimidazolium-4-carboxylate were placed in a reaction vessel and a mixture of 207.3 g (1.5 mol) of isophorone and 81.0 g (3 mol) of hydrogen cyanide was added at 120° C. over a period of about 120 minutes. The mixture was subsequently stirred further for about 120 minutes at 120° C. After cooling, the HCN concentration was determined by titration. Free hydrocyanic acid could no longer be detected (HCN conversion>99.9%). After addition of 2.0 g of 85% strength H3PO4, the reaction product was distilled at 0.1 hPa. This gave 473 g of 3-cyano-3,5,5-trimethylcyclohexanone (95.4% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
81 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 3
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 4
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 5
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 6
3-Cyano-3,5,5-trimethylcyclohexanone

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